Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate
Description
Methyl 2-((1-(phenylcarbamoyl)piperidin-4-yl)sulfonyl)acetate is a synthetic organic compound featuring a piperidine core substituted with a phenylcarbamoyl group at the nitrogen atom, a sulfonyl linker at the 4-position, and a methyl acetate ester.
Properties
IUPAC Name |
methyl 2-[1-(phenylcarbamoyl)piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-14(18)11-23(20,21)13-7-9-17(10-8-13)15(19)16-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQNSAPLCCORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s structure is distinguished by its phenylcarbamoyl substituent, sulfonyl linker, and ester group. Key comparisons with analogs include:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis. ‡Range for compounds.
Key Observations :
- Substituent Bulk : The adamantane carbamoyl group in introduces significant steric bulk compared to the phenylcarbamoyl group in the target compound, leading to a higher molecular weight (398.5 vs. 353.4).
- Melting Points : Benzhydryl-containing compounds in exhibit higher melting points (132–230°C) , likely due to increased intermolecular interactions from aromatic stacking. The target’s phenyl group may result in intermediate melting behavior.
- Functional Groups : The sulfamoyl (-SO2NH2) group in compounds contrasts with the target’s sulfonyl (-SO2-) and ester (-COOCH3) groups, which may alter solubility and hydrolysis susceptibility.
Physicochemical and Reactivity Profiles
- Reactivity : The methyl ester in the target compound is prone to hydrolysis under acidic/basic conditions, whereas sulfamoyl groups in compounds may confer stability.
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